4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one
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Overview
Description
4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one is a synthetic organic compound belonging to the group of alkynes with a chlorinated substitution on the terminal carbon atom. It has the molecular formula C8H13ClOSi and a molecular weight of 188.73 g/mol. This compound is used in various chemical synthesis processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one typically involves the reaction of 4-chloro-1-pentyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The triple bond can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Electrophiles like bromine or hydrogen halides can add across the triple bond.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Substitution: Products include 4-iodo-1-(trimethylsilyl)pent-1-yn-3-one.
Addition: Products include 4-chloro-1-(trimethylsilyl)pent-1-ene-3-one.
Oxidation: Products include this compound oxide.
Scientific Research Applications
4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group stabilizes the alkyne, making it more reactive in certain conditions. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both a trimethylsilyl group and a chlorine atom on the alkyne backbone makes it a versatile intermediate in organic synthesis.
Biological Activity
4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological applications, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a chloro group, a trimethylsilyl group, and a ketone functional group. This configuration contributes to its reactivity and biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the journal Dalton Transactions explored the anticancer activity of similar alkynyl ketones. The findings revealed that these compounds could effectively induce apoptosis in prostate cancer cells, suggesting a promising avenue for further exploration of this compound in cancer therapy .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | PC3 (Prostate Cancer) | 15 | Apoptosis induction |
Similar Alkynyl Ketone | MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of compounds containing similar structural motifs has also been documented. These compounds have shown efficacy against a range of pathogens, including bacteria and fungi.
Research Findings:
In studies assessing antimicrobial activity, derivatives of this compound exhibited broad-spectrum activity. For example, one study found that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents against infections .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis.
- Cell Cycle Modulation: Interference with cell cycle progression, particularly at G2/M phase.
Properties
IUPAC Name |
4-chloro-1-trimethylsilylpent-1-yn-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClOSi/c1-7(9)8(10)5-6-11(2,3)4/h7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTDLDQGPQGEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C#C[Si](C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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